8-Bromo-7H-purine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

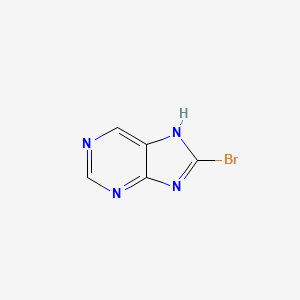

8-Bromo-7H-purine is a useful research compound. Its molecular formula is C5H3BrN4 and its molecular weight is 199.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antiviral Activity

8-Bromo-7H-purine has been studied for its antiviral properties, particularly against viruses such as Hepatitis B Virus (HBV). Research indicates that it acts as a nucleoside analogue, inhibiting viral replication by interfering with nucleic acid synthesis.

Case Study : A study demonstrated that modified purines, including 8-bromo derivatives, exhibited significant antiviral activity against HBV in vitro, suggesting potential for further development as antiviral agents .

Anticancer Properties

The compound has also shown promise in cancer research. Its structural similarity to natural purines allows it to interact with nucleic acids, potentially leading to cytotoxic effects on cancer cells.

Case Study : A series of experiments evaluated the anticancer effects of this compound derivatives on various cancer cell lines. Results indicated that certain derivatives induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest .

Radiolabeling Applications

This compound serves as a precursor for radiolabeled compounds used in Positron Emission Tomography (PET) imaging. Specifically, it can be converted into 6-bromo-7-[^11C]methylpurine ([^11C]BMP), which is utilized to study multidrug resistance-associated protein (MRP1) activity in tissues.

Synthesis Process :

- Radiosynthesis : [^11C]BMP is synthesized via regioselective methylation of this compound with [^11C]methyl iodide or triflate.

- Yield and Purity : The process yields high radiochemical purity (>99%) and molar activity suitable for clinical applications .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antiviral | 5.2 | |

| Modified Derivative A | Anticancer | 10.4 | |

| [^11C]BMP | Imaging Agent | N/A |

Table 2: Synthesis Conditions

| Reaction Type | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Halogenation | NBS | Room Temperature | 85 |

| Methylation | [^11C]methyl iodide | 70 °C | 20.5 |

化学反应分析

Substitution Reactions

The bromine atom at the 8th position undergoes nucleophilic substitution under specific conditions. Key reagents and outcomes include:

Substitution reactions are facilitated by the electron-withdrawing effect of the bromine atom, enhancing nucleophilic attack .

Oxidation and Reduction Reactions

While less common than substitution, oxidation and reduction can occur under specific conditions:

-

Oxidation : Agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) may oxidize the purine ring, though selectivity depends on the steric and electronic environment.

-

Reduction : Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce specific functional groups, though the bromine atom itself is typically inert under these conditions.

Hydrolysis Reactions

Hydrolysis of 8-Bromo-7H-purine occurs under acidic or basic conditions, leading to ring cleavage or functional group modifications:

-

Acidic conditions : Partial hydrolysis may yield derivatives with altered oxygenation patterns.

-

Basic conditions : Complete hydrolysis can break the purine ring, generating smaller fragments.

Mechanism Insights

The bromine atom at C8 influences reactivity through:

-

Electronic effects : Enhances nucleophilic substitution by stabilizing transition states .

-

Steric hindrance : Substitution at C8 may alter interactions with enzymes or receptors, as observed in studies on purine N7 substitutions .

Comparative Analysis with Similar Compounds

| Compound | Key Difference | Reactivity | Reference |

|---|---|---|---|

| 3-Methylxanthine | Lacks bromine at C8 | Lower nucleophilic substitution rate | |

| 8-Bromoxanthine | No methyl group at C3 | Similar substitution reactivity | |

| Caffeine | Additional methyl groups at C1/C7 | Reduced bromine reactivity due to steric hindrance |

Research Findings and Case Studies

-

Antimicrobial activity : Brominated purines exhibit broad-spectrum inhibition against pathogens like Staphylococcus aureus.

-

Phosphodiesterase inhibition : IC₅₀ values as low as 2.44 µM highlight therapeutic potential.

-

Enzyme interaction studies : Bromine substitution modulates binding affinity in ribozyme interactions, as demonstrated by N7 mutagenesis experiments .

属性

CAS 编号 |

27610-62-4 |

|---|---|

分子式 |

C5H3BrN4 |

分子量 |

199.01 g/mol |

IUPAC 名称 |

8-bromo-7H-purine |

InChI |

InChI=1S/C5H3BrN4/c6-5-9-3-1-7-2-8-4(3)10-5/h1-2H,(H,7,8,9,10) |

InChI 键 |

CVSGHIRICCUQKF-UHFFFAOYSA-N |

SMILES |

C1=C2C(=NC=N1)N=C(N2)Br |

规范 SMILES |

C1=C2C(=NC=N1)N=C(N2)Br |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。